molecular formula C24H22N4O2S3 B12155087 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155087
M. Wt: 494.7 g/mol
InChI Key: MEIAFJROIQDTIS-MNDPQUGUSA-N
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Description

“3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including thiazolidine, thiomorpholine, and pyridopyrimidinone moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each functional group and their subsequent coupling. Common synthetic routes may include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone.

    Construction of the Pyridopyrimidinone Core: This might involve the cyclization of a suitable precursor, such as a pyrimidine derivative, under acidic or basic conditions.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as the Knoevenagel condensation to link the thiazolidine and pyridopyrimidinone moieties.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with such structures might be investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridopyrimidines: Investigated for their anticancer activities.

    Thiomorpholines: Studied for their potential as central nervous system agents.

Uniqueness

The uniqueness of “3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of multiple functional groups, which may confer unique biological activities and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C24H22N4O2S3

Molecular Weight

494.7 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S3/c29-22-18(21(26-12-14-32-15-13-26)25-20-8-4-5-10-27(20)22)16-19-23(30)28(24(31)33-19)11-9-17-6-2-1-3-7-17/h1-8,10,16H,9,11-15H2/b19-16-

InChI Key

MEIAFJROIQDTIS-MNDPQUGUSA-N

Isomeric SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Canonical SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Origin of Product

United States

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